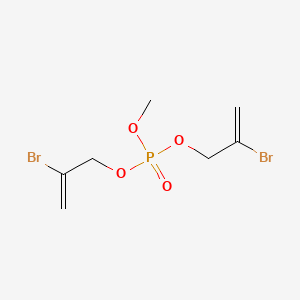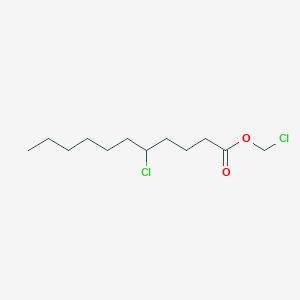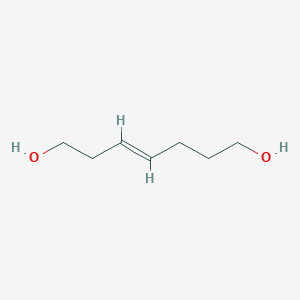![molecular formula C18H39NS B14417248 N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine CAS No. 80637-65-6](/img/structure/B14417248.png)
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butyl group and an octylsulfanyl group attached to the nitrogen atom, making it a tertiary amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine can be achieved through a multi-step process involving the following steps:
Alkylation of Ammonia: The initial step involves the reaction of ammonia with butanol to form butylamine.
Thioether Formation: The next step involves the formation of the octylsulfanyl group by reacting octylthiol with an appropriate alkyl halide.
Amine Alkylation: Finally, the butylamine is reacted with the octylsulfanyl-alkyl halide to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and primary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial or anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
N-Butylamine: A simpler amine with only a butyl group attached to the nitrogen atom.
N-Octylamine: An amine with an octyl group attached to the nitrogen atom.
N-Butyl-N-methylamine: A tertiary amine with butyl and methyl groups attached to the nitrogen atom.
Uniqueness
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine is unique due to the presence of both butyl and octylsulfanyl groups, which confer distinct chemical and biological properties. The octylsulfanyl group, in particular, can participate in unique interactions and reactions not observed in simpler amines.
Propiedades
Número CAS |
80637-65-6 |
|---|---|
Fórmula molecular |
C18H39NS |
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
N-butyl-N-(2-octylsulfanylethyl)butan-1-amine |
InChI |
InChI=1S/C18H39NS/c1-4-7-10-11-12-13-17-20-18-16-19(14-8-5-2)15-9-6-3/h4-18H2,1-3H3 |
Clave InChI |
YCKPIEYVXSPUNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCCN(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14417165.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)

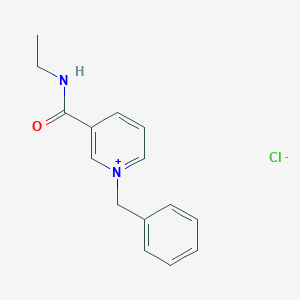
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
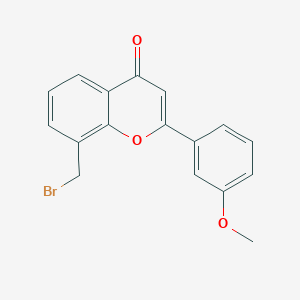
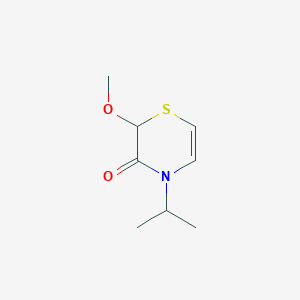
![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
